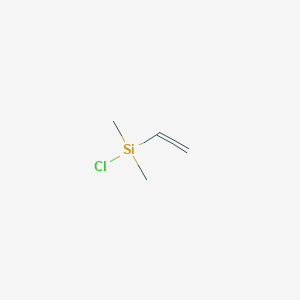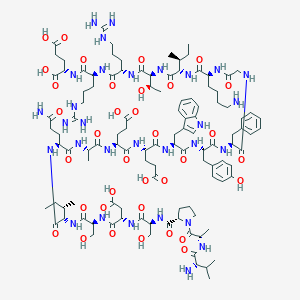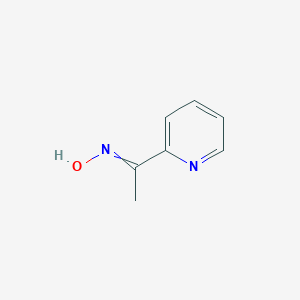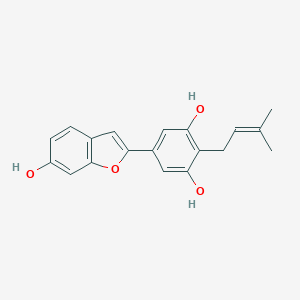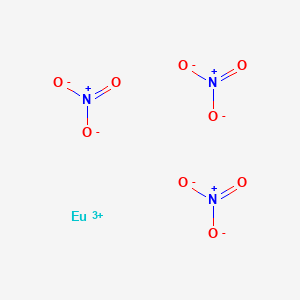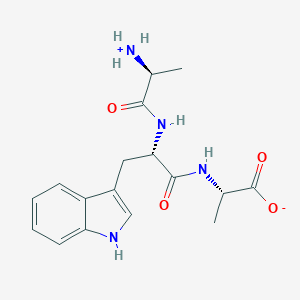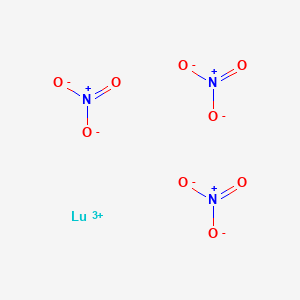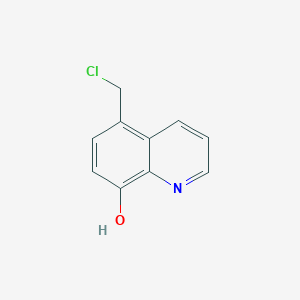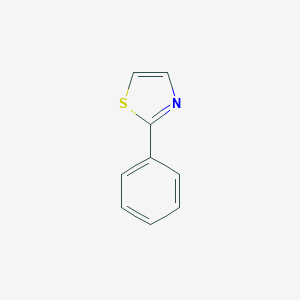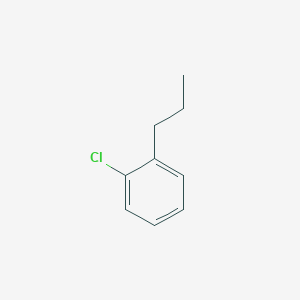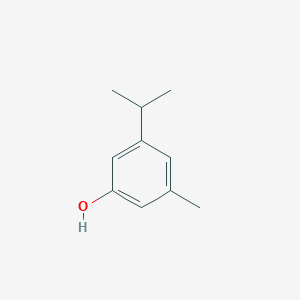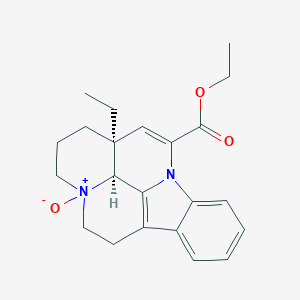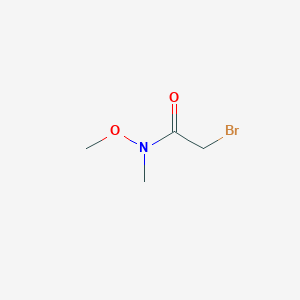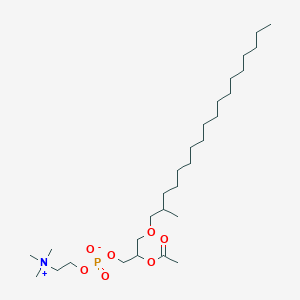
2-Methyloctadecyl paf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyloctadecyl paf (2-MOAP) is a phospholipid molecule that belongs to the family of platelet-activating factors (PAFs). It is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. 2-MOAP has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 2-MOAP in scientific research.
作用机制
The mechanism of action of 2-Methyloctadecyl paf is not fully understood. However, it is known that 2-Methyloctadecyl paf binds to specific receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This activation results in the production of various bioactive molecules, including cytokines, chemokines, and growth factors, which play a crucial role in the regulation of cellular processes.
生化和生理效应
2-Methyloctadecyl paf has been found to have several biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in inflammation, immune response, and cellular signaling pathways. Moreover, 2-Methyloctadecyl paf has been found to modulate the activity of various enzymes and proteins involved in cellular processes, including cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the major advantages of using 2-Methyloctadecyl paf in lab experiments is its ability to regulate various cellular processes. Moreover, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that can be used as a tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using 2-Methyloctadecyl paf in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
未来方向
There are several future directions for research on 2-Methyloctadecyl paf. One of the areas of interest is the development of new methods for synthesizing 2-Methyloctadecyl paf that are more efficient and cost-effective. Moreover, there is a need for further studies to elucidate the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases. Additionally, there is a need for more studies to investigate the potential side effects of 2-Methyloctadecyl paf and its safety profile in humans.
Conclusion:
In conclusion, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. Its potential applications in scientific research have been extensively studied, and it has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. Further research is needed to fully understand the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 2-Methyloctadecyl paf is a complex process that involves several steps. The most common method for synthesizing 2-Methyloctadecyl paf is the chemical synthesis method. This method involves the reaction of a phospholipid precursor with a methylating agent in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 2-Methyloctadecyl paf.
科学研究应用
2-Methyloctadecyl paf has been extensively studied for its potential applications in scientific research. It has been found to be involved in the regulation of various cellular processes, including inflammation, immune response, and cellular signaling pathways. 2-Methyloctadecyl paf has been shown to have a significant impact on the development and progression of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Moreover, 2-Methyloctadecyl paf has been used as a tool for studying the molecular mechanisms underlying these diseases.
属性
CAS 编号 |
138852-22-9 |
|---|---|
产品名称 |
2-Methyloctadecyl paf |
分子式 |
C29H60NO7P |
分子量 |
565.8 g/mol |
IUPAC 名称 |
[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3 |
InChI 键 |
CIVAIADZNGBFHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
同义词 |
1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine 2-methyl-C18-PAF 2-methyloctadecyl PAF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



